
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and indole These two moieties are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline typically involves the construction of the quinoline and indole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The choice of starting materials and reagents can also be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and indole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline involves its interaction with various molecular targets. The indole and quinoline moieties can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit topoisomerase enzymes, which are involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Similar structure but with a benzimidazole moiety instead of indole.
2-(5-methoxy-1H-indol-3-yl)ethanamine: Contains an indole moiety with a methoxy group and an ethylamine side chain.
Uniqueness
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline is unique due to the specific combination of the chlorine atom, methyl group, and the indole-quinoline framework
Properties
CAS No. |
820977-39-7 |
|---|---|
Molecular Formula |
C18H13ClN2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline |
InChI |
InChI=1S/C18H13ClN2/c1-11-6-7-16-13(8-11)10-17(20-16)14-9-12-4-2-3-5-15(12)21-18(14)19/h2-10,20H,1H3 |
InChI Key |
OLCUDEVQYVNOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


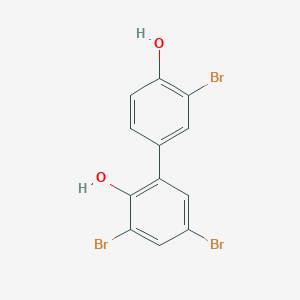
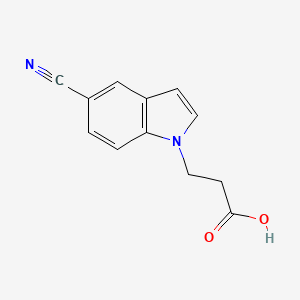
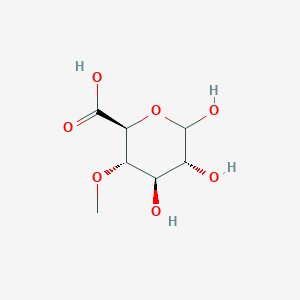
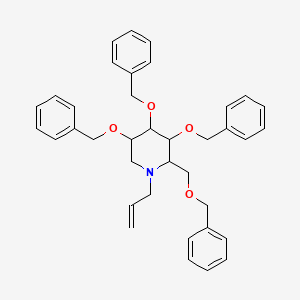

![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)
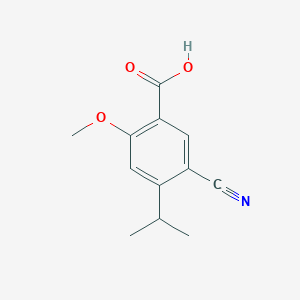

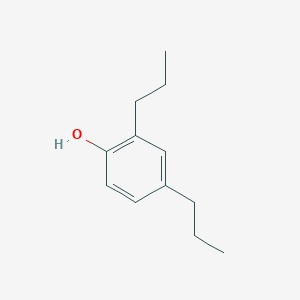
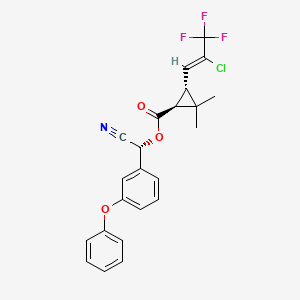

![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)
